molecular formula C25H34N2O2 B11339666 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B11339666
M. Wt: 394.5 g/mol
InChI Key: KNBFSNWQBLTLGI-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of an azepane ring, a phenyl group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable linear precursor under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.

    Introduction of the Dimethylphenoxy Group: The dimethylphenoxy group is attached through a nucleophilic substitution reaction, where a phenol derivative reacts with an alkyl halide.

    Final Coupling: The final step involves coupling the azepane derivative with the phenoxyacetamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular processes like proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness:

    N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methylphenoxy)acetamide: Similar structure but with a different substitution pattern on the phenoxy group.

    N-[2-(piperidin-1-yl)-2-(4-methylphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide: Contains a piperidine ring instead of an azepane ring.

    N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3,4-dimethoxyphenoxy)acetamide: Similar structure but with methoxy groups instead of methyl groups on the phenoxy ring.

These comparisons highlight the structural variations that can influence the compound’s properties and applications.

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C25H34N2O2/c1-19-8-11-22(12-9-19)24(27-14-6-4-5-7-15-27)17-26-25(28)18-29-23-13-10-20(2)21(3)16-23/h8-13,16,24H,4-7,14-15,17-18H2,1-3H3,(H,26,28)

InChI Key

KNBFSNWQBLTLGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC(=C(C=C2)C)C)N3CCCCCC3

Origin of Product

United States

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